Ionomicina

Descripción general

Descripción

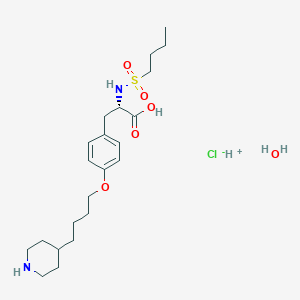

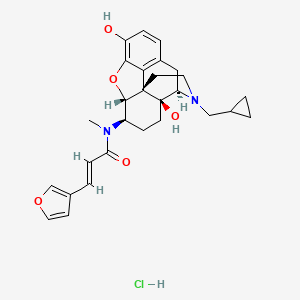

La ionomicina es un antibiótico poliéter e ionóforo producido por la bacteria Streptomyces conglobatus. Es conocido por su capacidad de unirse y transportar iones de calcio (Ca²⁺) a través de las membranas biológicas. Este compuesto se utiliza ampliamente en la investigación científica para aumentar los niveles de calcio intracelular y estudiar las vías de señalización del calcio .

Aplicaciones Científicas De Investigación

La ionomicina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar el transporte iónico y las reacciones de complejación.

Biología: Se emplea para aumentar los niveles de calcio intracelular, lo cual es crucial para estudiar las vías de señalización del calcio y las respuestas celulares.

Industria: Se aplica en el desarrollo de ensayos sensibles al calcio y herramientas de diagnóstico.

Mecanismo De Acción

La ionomicina funciona como un ionóforo de calcio, facilitando el transporte de iones de calcio a través de la membrana plasmática y liberando calcio de las reservas intracelulares. Este proceso no implica proteínas G y conduce a la activación de los canales de cloruro activados por calcio . El compuesto se une a los iones calcio con alta afinidad, formando un complejo estable que puede atravesar las bicapas lipídicas .

Compuestos similares:

A23187 (Calcimicina): Otro ionóforo de calcio con propiedades similares pero diferente selectividad iónica y afinidad de unión.

4-BrA23187: Un derivado bromado de A23187 con distintas características de transporte iónico.

Comparación: La this compound es única en su alta selectividad para los iones calcio sobre otros cationes divalentes. Es más eficaz en el transporte de iones calcio en comparación con A23187, que también puede transportar otros cationes divalentes como magnesio y zinc . Además, se ha descubierto que la this compound tiene un modo de unión único con el receptor gamma activado por proliferadores de peroxisomas (PPARγ), lo que la diferencia de otros ionóforos .

Análisis Bioquímico

Biochemical Properties

Ionomycin has a high affinity for calcium ions, binding them in a 1:1 ratio . It also binds other divalent cations like magnesium and cadmium, but prefers calcium . The interaction between Ionomycin and these ions plays a crucial role in various biochemical reactions. For instance, Ionomycin facilitates the transfer of calcium ions into and out of cells . This property of Ionomycin is essential in studies related to calcium signaling pathways and cellular calcium homeostasis .

Cellular Effects

Ionomycin has a profound impact on various types of cells and cellular processes. It can increase intracellular calcium levels, triggering cell death through apoptosis and autophagy . In human T cells, Ionomycin induces hydrolysis of phosphoinositides and activates protein kinase C to mediate T cell activation . In human B cells, Ionomycin treatment induces the activation of calcium-dependent endonuclease, resulting in apoptosis .

Molecular Mechanism

Ionomycin exerts its effects at the molecular level through several mechanisms. It facilitates the transport of Ca2+ across the plasma membrane and releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . Additionally, Ionomycin has been identified as a novel modulating ligand for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis .

Temporal Effects in Laboratory Settings

The effects of Ionomycin can change over time in laboratory settings. For instance, Ionomycin concentrations ranging from 0.1 to 10 μM triggered a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau . The response was dependent on concentration and exposure time .

Dosage Effects in Animal Models

The effects of Ionomycin can vary with different dosages in animal models. For example, a high concentration of Ionomycin increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism, leading to increased reactive oxygen species (ROS) and decreased ATP .

Metabolic Pathways

Ionomycin is involved in several metabolic pathways. It plays a crucial role in calcium signaling pathways and influences the activation of PPARγ, a key regulator of lipid metabolism and glucose homeostasis .

Transport and Distribution

Ionomycin is transported and distributed within cells and tissues primarily through its interaction with calcium ions. It facilitates the transfer of calcium ions across the plasma membrane and releases calcium ions from intracellular stores .

Subcellular Localization

Ionomycin is primarily localized in the plasma membrane where it facilitates the transport of calcium ions . Its activity is largely confined to this location, where it interacts with calcium ions and influences various cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ionomicina se extrae típicamente del caldo de fermentación de Streptomyces conglobatus. El proceso de extracción implica varios pasos, incluida la extracción con disolvente, la cromatografía y la cristalización. El compuesto se purifica utilizando técnicas como la cromatografía en capa fina y la cromatografía líquida de alto rendimiento .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Streptomyces conglobatus. El caldo de fermentación se procesa para aislar la this compound, que luego se purifica y cristaliza. El producto final se suele proporcionar como sal de calcio o ácido libre, ambos insolubles en agua pero solubles en disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol .

Análisis De Reacciones Químicas

Tipos de reacciones: La ionomicina principalmente sufre reacciones de complejación con cationes divalentes como calcio, magnesio y cadmio. Forma complejos estables con estos iones, facilitando su transporte a través de las membranas .

Reactivos y condiciones comunes:

Disolventes: Acetona, benceno, hexano, metanol, etanol, cloroformo y DMSO.

Condiciones: La unión de la this compound con los iones calcio depende del pH, con una unión máxima que ocurre a pH 9.5.

Productos principales: El producto principal de la reacción de la this compound con los iones calcio es un complejo estequiométrico 1:1, que se utiliza para estudiar el transporte y la señalización del calcio en sistemas biológicos .

Comparación Con Compuestos Similares

A23187 (Calcimycin): Another calcium ionophore with similar properties but different ion selectivity and binding affinity.

4-BrA23187: A brominated derivative of A23187 with distinct ion transport characteristics.

Comparison: Ionomycin is unique in its high selectivity for calcium ions over other divalent cations. It is more effective in transporting calcium ions compared to A23187, which can also transport other divalent cations like magnesium and zinc . Additionally, ionomycin has been found to have a unique binding mode with peroxisome proliferator-activated receptor gamma (PPARγ), distinguishing it from other ionophores .

Propiedades

IUPAC Name |

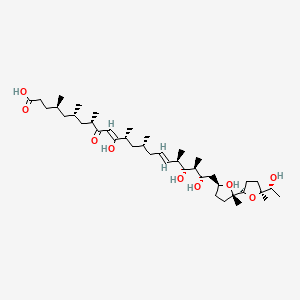

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

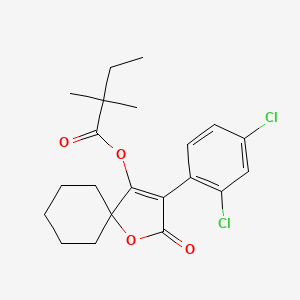

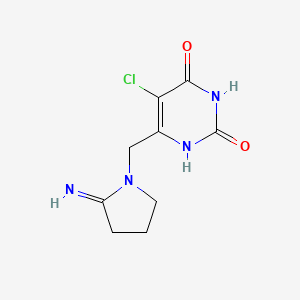

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)